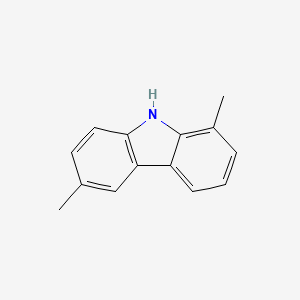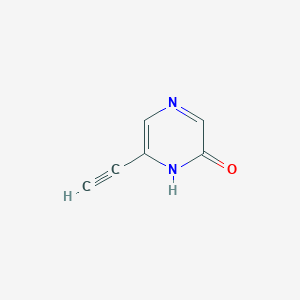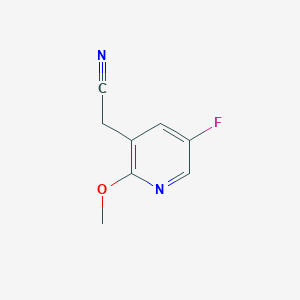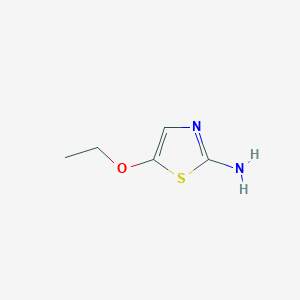![molecular formula C11H13NO2 B15223944 Acetic acid, [(phenylmethyl)imino]-, ethyl ester CAS No. 64222-28-2](/img/structure/B15223944.png)
Acetic acid, [(phenylmethyl)imino]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(benzylimino)acetate: is an organic compound with the molecular formula C11H13NO2. It is a derivative of glycine, where the amino group is substituted with a benzyl group, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-(benzylimino)acetate can be synthesized through several methods. One common approach involves the condensation of benzylamine with ethyl glyoxylate. The reaction typically occurs in the presence of a catalyst such as acetic acid under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of ethyl 2-(benzylimino)acetate often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The final product is usually obtained through a series of purification steps, including distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(benzylimino)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to produce primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products:
Oxidation: Produces benzylglycine.
Reduction: Yields benzylamine.
Substitution: Results in various substituted glycine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(benzylimino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(benzylimino)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to bioactive molecules that modulate various biochemical pathways. The benzyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes, thereby influencing their activity .
Comparación Con Compuestos Similares
Ethyl 2-(benzylamino)acetate: Similar structure but with an amino group instead of an imino group.
Benzylglycine: Lacks the ester group, making it more hydrophilic.
N-Benzylglycine ethyl ester: Similar ester structure but with different substituents.
Uniqueness: Ethyl 2-(benzylimino)acetate is unique due to its imino group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds .
Propiedades
Número CAS |
64222-28-2 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
ethyl 2-benzyliminoacetate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Clave InChI |
JMBOCDZJIKZLTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)


![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)







![3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole](/img/structure/B15223918.png)


